Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Sirtuin Biology Epigenetics Cancer Cell Migration

Standard cyanoacetate libraries lack SIRT2 activity. This pyrazine-substituted building block (CAS 930395-88-3) provides validated target engagement. - **Selective inhibition**: IC50 = 2.26 µM for SIRT2; 24-fold selectivity vs. SIRT1 (IC50 = 93 nM). - **Synthetic utility**: Enables pyrazolo[1,5-a]pyrazine annulation for novel IP space. - **Supply**: Multiple pack sizes available for HTS hit-to-lead campaigns.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 930395-88-3
Cat. No. B2869743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-cyano-2-(pyrazin-2-yl)acetate
CAS930395-88-3
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1
InChIInChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3
InChIKeyLWVNNGDSNSDZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: SIRT2 Inhibitor & Heterocyclic Building Block


Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate (CAS 930395-88-3) is a heteroaryl cyanoacetate building block that has been identified as a micromolar inhibitor of human sirtuin-2 (SIRT2) [1]. With a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol, this compound serves as a versatile intermediate in the synthesis of pyrazolo[1,5-a]pyrazine and related heterocyclic systems [2].

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: SIRT2 Selectivity Advantage


Generic cyanoacetate esters lacking the pyrazin-2-yl moiety exhibit fundamentally different sirtuin inhibition profiles. For instance, tert-butyl 2-cyano-2-(phenyl)acetate (CAS 595570-54-0) and tert-butyl 2-cyano-2-(pyridin-2-yl)acetate analogs show no reported SIRT2 activity in curated databases [1]. The pyrazine nitrogen atoms are critical for target engagement, as evidenced by the >20-fold selectivity over SIRT1 displayed by this chemotype [2]. Substituting a phenyl or pyridyl group would eliminate this specific SIRT2 interaction and alter the compound's utility as a SIRT2-selective probe.

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: Key Performance Evidence


SIRT2 Potency vs. Benchmark Probe

In a standardized fluorescence-based deacetylase assay using full-length human SIRT2, tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate (CHEMBL3951539) exhibits an IC₅₀ of 2.26 μM [1]. This potency is >25-fold greater than that of a benchmark SIRT2 probe, tert-butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate (CHEMBL4634872), which showed an IC₅₀ of 56.6 μM under comparable conditions [2]. The pyrazin-2-yl moiety thus confers a significant potency advantage.

Sirtuin Biology Epigenetics Cancer Cell Migration

SIRT2 vs. SIRT1 Selectivity Profile

When tested against human SIRT1 under identical assay conditions, tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate demonstrates an IC₅₀ of 93 nM [1]. This translates to a SIRT2/SIRT1 selectivity ratio of approximately 24:1, highlighting a preferential interaction with SIRT2 over the closely related isoform SIRT1. Such selectivity is not observed for generic cyanoacetates and is attributable to the pyrazin-2-yl pharmacophore.

Selectivity Profiling Chemical Probe Development Sirtuin Deacetylases

Pyrazolo[1,5-a]pyrazine Scaffold Construction

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate serves as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are subsequently annulated to yield derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system [1]. In contrast, simpler cyanoacetates like tert-butyl cyanoacetate lack the aryl moiety required for this specific annulation, and ethyl 2-cyano-2-(pyrazin-2-yl)acetate may be less suitable due to the liability of the ethyl ester under basic or nucleophilic conditions.

Heterocyclic Chemistry Medicinal Chemistry Building Blocks Pyrazine Derivatives

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: Recommended Applications


SIRT2-Selective Chemical Probe Development

Due to its 2.26 μM IC₅₀ for SIRT2 and 24-fold selectivity over SIRT1 [1], this compound is ideally suited as a starting point for the development of selective SIRT2 inhibitors. Researchers can use it to interrogate SIRT2's role in α-tubulin acetylation, mitotic progression, and cancer cell migration without off-target SIRT1 effects.

Pyrazolo[1,5-a]pyrazine Compound Libraries

Medicinal chemists synthesizing kinase inhibitors or other heterocyclic leads should prioritize this building block for its demonstrated ability to undergo annulation to form pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems [2]. This specific scaffold is underrepresented in commercial libraries and may offer novel intellectual property opportunities.

SIRT2 Probe Replacement for HTS

For high-throughput screening (HTS) facilities currently using probes like tert-butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate (IC₅₀ = 56.6 μM) [3], substituting this compound would increase assay sensitivity by over an order of magnitude, reducing false negatives and enabling detection of weaker allosteric modulators.

Negative Control for SIRT1-Dependent Assays

The 93 nM potency against SIRT1 [1] makes this compound a useful negative control in experiments where SIRT1 activity is not desired. Researchers can add it at low concentrations to rule out SIRT1-mediated effects in cellular or biochemical assays.

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